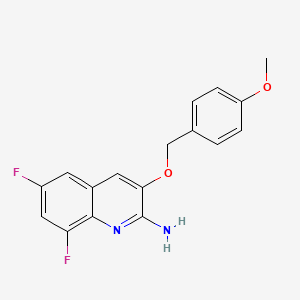
1,1'-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide: is a chemical compound with the molecular formula C13H18Br2N4 . It is a type of imidazolium salt, which is known for its applications in various fields such as chemistry, biology, and materials science. The compound is characterized by the presence of two imidazolium rings connected by a methylene bridge and substituted with allyl groups.
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide can be synthesized through a multi-step process involving the alkylation of imidazole derivatives. The typical synthetic route includes:
Preparation of 3-allyl-1H-imidazole: This involves the reaction of imidazole with allyl bromide under basic conditions.
Formation of the bis-imidazolium salt: The 3-allyl-1H-imidazole is then reacted with dibromomethane to form the desired bis-imidazolium salt.
Industrial Production Methods: While specific industrial production methods for 1,1’-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 1,1’-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions such as chloride or nitrate.
Oxidation and Reduction Reactions: The imidazolium rings can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to replace bromide ions.
Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Products: Formation of new imidazolium salts with different anions.
Oxidation Products: Oxidized derivatives of the imidazolium rings.
Reduction Products: Reduced forms of the imidazolium rings.
科学的研究の応用
1,1’-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other imidazolium-based compounds and ionic liquids.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, including polymers and composites, due to its ionic nature and stability.
作用機序
The mechanism of action of 1,1’-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide involves its interaction with various molecular targets and pathways:
Molecular Targets: The imidazolium rings can interact with nucleophilic sites on biological molecules, potentially disrupting cellular processes.
Pathways Involved: The compound may interfere with metabolic pathways by binding to enzymes or other proteins, leading to altered cellular functions.
類似化合物との比較
1-Allyl-3-methylimidazolium bromide: Similar structure but with a single imidazolium ring.
1,3-Diallylimidazolium bromide: Contains two allyl groups on a single imidazolium ring.
1,1’-Methylenebis(3-methylimidazolium) bromide: Similar structure but with methyl groups instead of allyl groups.
Uniqueness: 1,1’-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide is unique due to its bis-imidazolium structure with allyl substitutions, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific ionic characteristics and stability.
特性
分子式 |
C13H18Br2N4 |
|---|---|
分子量 |
390.12 g/mol |
IUPAC名 |
1-prop-2-enyl-3-[(3-prop-2-enylimidazol-1-ium-1-yl)methyl]imidazol-3-ium;dibromide |
InChI |
InChI=1S/C13H18N4.2BrH/c1-3-5-14-7-9-16(11-14)13-17-10-8-15(12-17)6-4-2;;/h3-4,7-12H,1-2,5-6,13H2;2*1H/q+2;;/p-2 |
InChIキー |
CQIKKHNNOKZSFA-UHFFFAOYSA-L |
正規SMILES |
C=CCN1C=C[N+](=C1)C[N+]2=CN(C=C2)CC=C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)

![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-](/img/structure/B12937767.png)
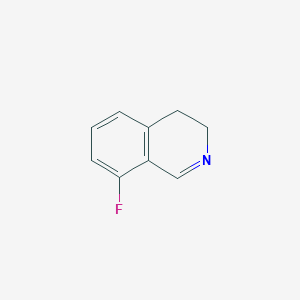
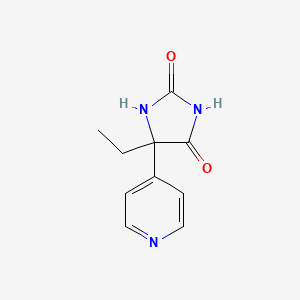

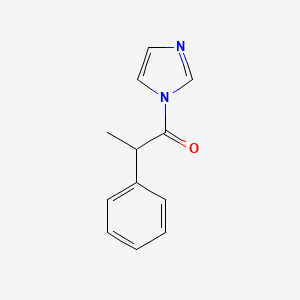

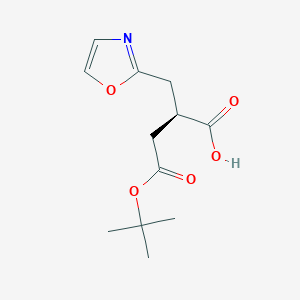

![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
